molecular formula C36H40ClN3O6 B049109 Niguldipine hydrochloride, (+/-)- CAS No. 113317-61-6

Niguldipine hydrochloride, (+/-)-

Cat. No.: B049109
CAS No.: 113317-61-6
M. Wt: 646.2 g/mol
InChI Key: MHOSUIMBPQVOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niguldipine hydrochloride, (+/-)- is a useful research compound. Its molecular formula is C36H40ClN3O6 and its molecular weight is 646.2 g/mol. The purity is usually 95%.
The exact mass of the compound Niguldipine hydrochloride, (+/-)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Niguldipine hydrochloride, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niguldipine hydrochloride, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Niguldipine hydrochloride, specifically the (S)-(+)-enantiomer, is a potent calcium channel blocker with significant biological activities. This compound is primarily known for its role as an L-type calcium channel blocker and an α1A-adrenoceptor antagonist. Its pharmacological properties have made it a subject of interest in cardiovascular research and treatment.

Chemical Structure and Properties

  • Chemical Name : (S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(4,4-diphenyl-1-piperidinyl)propyl methyl ester hydrochloride
  • CAS Number : 113145-69-0
  • Molecular Formula : C₃₆H₃₉N₃O₆·HCl

Niguldipine acts primarily by blocking L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells. By inhibiting these channels, Niguldipine reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure. Additionally, its antagonistic action on α1A-adrenoceptors contributes to its antihypertensive effects by preventing vasoconstriction.

Biological Activity and Selectivity

Research indicates that (S)-(+)-Niguldipine demonstrates a high affinity for calcium channels compared to its (R)-(-) counterpart. The selectivity profile shows that:

  • Affinity for α1A vs. α1B-adrenoceptors :
    • (S)-(+)-Niguldipine has a Ki value of approximately 52 pmol/l for α1A receptors in rat brain cortex membranes, while the affinity for α1B receptors is significantly lower (200-600-fold less) .
    • In contrast, the (R)-(-) enantiomer is about 40 times less potent at α1A receptors but comparable at α1B sites .

Table 1: Binding Affinity of Niguldipine Enantiomers

CompoundReceptor TypeKi Value (pmol/l)Relative Potency
(S)-(+)-Niguldipineα1A52High
(S)-(+)-Niguldipineα1B200-600Low
(R)-(-)-Niguldipineα1A>2000Very Low
(R)-(-)-Niguldipineα1BSimilar to (S)Moderate

Clinical Implications

Niguldipine has been studied extensively for its potential in treating hypertension and related cardiovascular conditions. A systematic review indicated that calcium channel blockers like Niguldipine are often recommended as first-line treatments for hypertension due to their efficacy in reducing blood pressure without significantly increasing adverse cardiovascular events . However, comparative studies suggest that while CCBs reduce certain outcomes like stroke and cardiovascular mortality compared to beta-blockers, they may slightly increase the risk of congestive heart failure .

Case Studies and Research Findings

In a study involving guinea pig membranes, it was found that (+)-Niguldipine binds with high affinity to L-type calcium channels and discriminates effectively between different subtypes of adrenoceptors . This selectivity suggests potential therapeutic advantages in targeting specific cardiovascular conditions without affecting other adrenergic pathways.

Table 2: Summary of Clinical Findings

Study FocusFindings
Binding StudiesHigh selectivity for α1A over α1B
Efficacy in HypertensionEffective in lowering blood pressure compared to other classes
Side EffectsPotential increased risk of heart failure compared to diuretics

Properties

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872307
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119934-51-9
Record name Niguldipine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIGULDIPINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niguldipine hydrochloride, (+/-)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Niguldipine hydrochloride, (+/-)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Niguldipine hydrochloride, (+/-)-
Reactant of Route 4
Reactant of Route 4
Niguldipine hydrochloride, (+/-)-
Reactant of Route 5
Reactant of Route 5
Niguldipine hydrochloride, (+/-)-
Reactant of Route 6
Reactant of Route 6
Niguldipine hydrochloride, (+/-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.